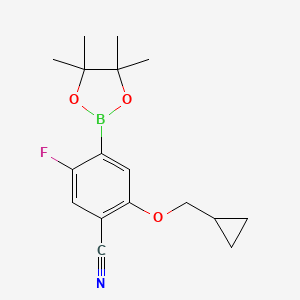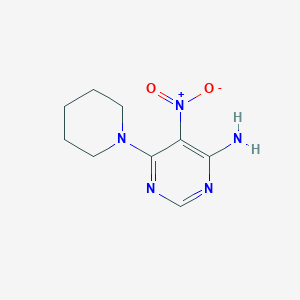
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H30N4O2S and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Quinazolinone derivatives are synthesized through various methods, including palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, leading to the formation of quinazolin-2-ones among other heterocyclic compounds. This process involves cyclization-alkoxycarbonylation reactions that yield a variety of products depending on the reaction conditions and substrates used (Costa et al., 2004). Additionally, the synthesis of 2-sulfanyl-substituted quinazolinones demonstrates their potential in generating compounds with significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Biological Applications
Quinazolinone derivatives exhibit a range of biological activities. For instance, certain synthesized quinazolinones have shown analgesic and anti-inflammatory properties, suggesting their utility in developing new pharmacological agents (Alagarsamy et al., 2009). Furthermore, studies on triazoloquinazolinones reveal their potential as H1-antihistaminic agents, offering a new class of compounds for allergy treatment with minimal sedative effects (Alagarsamy et al., 2007).
Anticancer Activity
Quinazolinone derivatives have been evaluated for their anticancer properties, particularly in targeting EGFR-tyrosine kinase. This highlights their potential as antitumor agents, with specific compounds showing remarkable activity against CNS cancer cell lines (Noolvi & Patel, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-cyclohexylpiperazine-1-carboxylic acid with 3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, followed by oxidation of the resulting thioether to form the desired product.", "Starting Materials": [ "4-cyclohexylpiperazine-1-carboxylic acid", "3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium hydroxide (NaOH)", "hydrogen peroxide (H2O2)", "acetic acid" ], "Reaction": [ "Step 1: Activation of 4-cyclohexylpiperazine-1-carboxylic acid with DCC and NHS in DMF to form the corresponding NHS ester.", "Step 2: Addition of 3-propyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one to the reaction mixture and stirring at room temperature for several hours to allow for condensation.", "Step 3: Workup of the reaction mixture with DCM and water, followed by purification of the crude product by column chromatography.", "Step 4: Oxidation of the resulting thioether with H2O2 in acetic acid to form the desired product.", "Step 5: Purification of the product by recrystallization from diethyl ether." ] } | |
CAS番号 |
403728-21-2 |
分子式 |
C22H30N4O2S |
分子量 |
414.57 |
IUPAC名 |
7-(4-cyclohexylpiperazine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H30N4O2S/c1-2-10-26-21(28)18-9-8-16(15-19(18)23-22(26)29)20(27)25-13-11-24(12-14-25)17-6-4-3-5-7-17/h8-9,15,17H,2-7,10-14H2,1H3,(H,23,29) |
InChIキー |
WSLMRHBCJNJJFF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4CCCCC4)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(4-Bromophenyl)-2-oxoazetidin-3-yl]-6-phenylpyridine-2-carboxamide](/img/structure/B2536087.png)
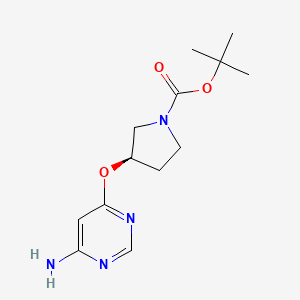
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2536090.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2536091.png)
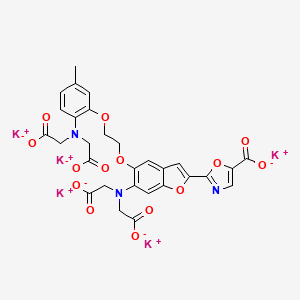

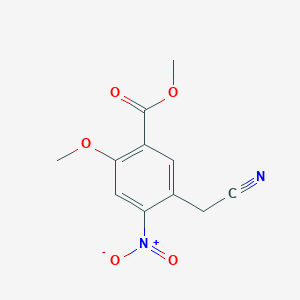
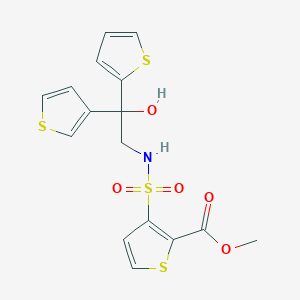
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B2536100.png)
![N-(1-cyanocyclohexyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B2536102.png)
